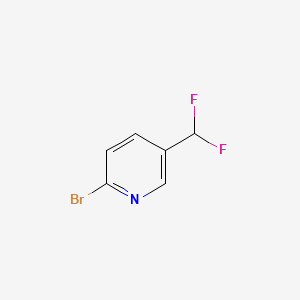

2-Bromo-5-(difluoromethyl)pyridine

説明

Strategies for Bromination of Pyridine Systems

The introduction of a bromine atom to a pyridine ring, a process known as bromination, is influenced by the electronic properties of the pyridine system. Pyridine is an electron-deficient heterocycle, which makes direct electrophilic substitution, such as bromination, challenging. Typically, these reactions require harsh conditions. For instance, the bromination of pyridine can occur at elevated temperatures, sometimes in the presence of oleum, and generally leads to substitution at the 3-position. researchgate.net

Alternative strategies have been developed to achieve bromination under milder conditions and with greater control over regioselectivity. One common approach involves the use of pyridine N-oxide. The N-oxide derivative is more susceptible to electrophilic attack than pyridine itself. Reaction of the N-oxide with reagents like phosphorus oxybromide can yield a mixture of 2-bromo- and 4-bromopyridine. researchgate.net Another method involves the use of N-bromosuccinimide (NBS) in acetic acid. researchgate.net For pyridone systems, the kinetics of bromination have been studied in aqueous solutions, revealing that the reaction proceeds through the pyridone tautomer at lower pH and via the conjugate anion at higher pH. cdnsciencepub.com The reactivity of pyridones and their anions in bromination is comparable to that of substituted phenoxide ions. cdnsciencepub.com

| Reagent/Condition | Position of Bromination | Reference |

| Bromine at 573K | 3- and 3,5-positions | scribd.com |

| Pyridine N-oxide with POBr3 | 2- and 4-positions | researchgate.net |

| NBS in acetic acid | Not specified | researchgate.net |

| Aqueous bromine (for 4-pyridone) | 3-position | cdnsciencepub.com |

Integration of Bromine and Difluoromethyl Moieties

The synthesis of molecules containing both a bromine atom and a difluoromethyl group, such as 2-bromo-5-(difluoromethyl)pyridine, requires a multi-step synthetic sequence. While specific, detailed synthetic routes for this compound are not extensively published in the provided search results, the construction of such a molecule would logically involve either the bromination of a pre-difluoromethylated pyridine or the difluoromethylation of a brominated pyridine. Given the chemistry described, a plausible route could involve the initial synthesis of a substituted pyridine that can then be modified to introduce the desired groups.

Transition Metal-Free Difluoromethylation Protocols

Recent advancements have led to the development of methods for introducing the difluoromethyl group (CF2H) without the need for transition metal catalysts. These protocols offer advantages in terms of cost, safety, and accessibility of reagents.

Utilization of Ethyl Bromodifluoroacetate as a Difluoromethylation Reagent

A notable transition-metal-free method for the N-difluoromethylation of pyridines utilizes ethyl bromodifluoroacetate (BrCF2COOEt) as the difluoromethylating agent. nih.govrsc.orgresearchgate.net This reagent is commercially available, relatively inexpensive, and safer to handle than many other fluorine sources. nih.govscispace.com The reaction is effective for a range of pyridine-containing substrates, providing the corresponding N-difluoromethylated pyridinium (B92312) salts in moderate to good yields. nih.govscispace.com The process has also been adapted for the synthesis of N-difluoromethylated 4-pyridones and 4-quinolones. nih.govrsc.orgresearchgate.net It has been observed that the presence of electron-withdrawing groups on the pyridine ring can hinder the reaction. rsc.org

Studies have shown that ethyl bromodifluoroacetate can also act as a bifunctional reagent in copper-catalyzed reactions to achieve selective C5-H bromination and difluoromethylation of 8-aminoquinoline (B160924) amides. nih.govrsc.org

Mechanistic Aspects of N-Difluoromethylation of Pyridines via N-Alkylation and Decarboxylation

The transition-metal-free N-difluoromethylation of pyridines using ethyl bromodifluoroacetate proceeds through a two-step mechanism. nih.govrsc.orgresearchgate.netnih.gov

N-Alkylation: The first step involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of ethyl bromodifluoroacetate. This results in the formation of an N-alkylation product. nih.govresearchgate.net

Hydrolysis and Decarboxylation: The initially formed ester intermediate undergoes in situ hydrolysis followed by decarboxylation to yield the final N-difluoromethylated pyridinium salt. nih.govrsc.orgresearchgate.netnih.gov

The steric and electronic effects of substituents on the pyridine ring play a significant role in the efficiency of the reaction and the structure of the resulting product. nih.govrsc.org

Late-Stage Difluoromethylation Concepts

Late-stage functionalization refers to the introduction of a functional group into a complex molecule at a late point in its synthesis. This is a highly desirable strategy in drug discovery and development.

Radical C-H Difluoromethylation of Heteroarenes

Radical C-H difluoromethylation has emerged as a powerful tool for the late-stage introduction of the CF2H group into heteroarenes. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials.

Several methods have been developed to generate difluoromethyl radicals (•CF2H) for this purpose:

Photocatalytic Activation: Stephenson and co-workers demonstrated that the •CF2H radical can be generated through the photocatalytic activation of pyridinium or quinolinium complexes formed from the corresponding N-oxides and difluoroacetic anhydride. rsc.org

Hypervalent Iodine(III) Reagents: Maruoka and colleagues developed a hypervalent iodine(III) reagent with difluoroacetoxy ligands that, upon photolysis with blue light, enables the C-H difluoromethylation of heteroarenes. rsc.orgnih.gov

Metal-Free Visible-Light Driven Methods: Zhang and Deng developed a metal-free method for the difluoromethylation of coumarins using visible light, with sodium difluoromethanesulfinate as the radical source and Eosin Y as the photocatalyst. rsc.org

Copper-Mediated C-H Oxidative Difluoromethylation: A strategy for the direct introduction of a difluoromethyl group into heteroarenes via the copper-mediated C–H oxidative difluoromethylation with TMSCF2H has also been reported. acs.org

These radical-based methods have been successfully applied to a variety of medicinally relevant heterocycles, including pyridines, pyrazines, imidazoles, and indoles. rsc.org

| Method | Reagent(s) | Key Features | Reference |

| Photocatalytic Activation | N-oxides, difluoroacetic anhydride | Generates •CF2H via photocatalysis | rsc.org |

| Hypervalent Iodine(III) Reagent | [Bis(difluoroacetoxy)iodo]benzene | Photolytic generation of •CF2H | rsc.orgnih.gov |

| Metal-Free Visible-Light Driven | Sodium difluoromethanesulfinate, Eosin Y | Metal-free, visible light | rsc.org |

| Copper-Mediated C-H Oxidative Difluoromethylation | TMSCF2H, Copper catalyst | Direct C-H functionalization | acs.org |

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Halogenated pyridines, such as this compound and its analogs, are excellent electrophilic partners in these reactions due to the electron-deficient nature of the pyridine ring and the reactive carbon-bromine bond.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of cross-coupling chemistry, offering high efficiency and functional group tolerance. The bromo-pyridyl core of the title compound and its analogs readily participates in oxidative addition to a palladium(0) center, initiating a range of catalytic cycles.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation. Research on analogs like 2-bromo-5-fluoropyridine (B41290) and 2-bromo-5-(trifluoromethyl)pyridine demonstrates their utility in synthesizing biaryl and heteroaryl-aryl structures.

For instance, 2-bromo-5-fluoropyridine can be used to synthesize 5-fluoro-2-phenylpyridine (B1391113) and 5-fluoro-2-(p-tolyl)pyridine by reacting with phenylboronic acid and p-tolylboronic acid, respectively. psu.educhinesechemsoc.org An efficient, ligand-free palladium-catalyzed Suzuki reaction has been reported for the coupling of various 2-pyridyl bromides with 4-(diphenylamino)phenylboronic acid (DPBA) in an aqueous ethanol (B145695) solution under aerobic conditions. oaepublish.com In this system, electron-poor substrates like 2-bromo-5-fluoropyridine and 2-bromo-5-(trifluoromethyl)pyridine react efficiently, affording high yields in short reaction times. oaepublish.com For example, the reaction of 2-bromo-5-(trifluoromethyl)pyridine with DPBA using 1.5 mol% of Pd(OAc)₂ and K₂CO₃ as a base at 80 °C yielded the desired product in 95% yield within 10 minutes. oaepublish.com

Similarly, the synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) is achieved through the Suzuki coupling of 2-bromo-5-(trifluoromethyl)pyridine and 2,4-difluorophenyl boronic acid, using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base. organic-chemistry.org Challenges in coupling 2-pyridyl nucleophiles, such as slow transmetalation and rapid protodeboronation, have been addressed by developing specific catalyst systems. researchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Not specified | Not specified | 5-Fluoro-2-phenylpyridine | Not specified | psu.edu |

| 2-Bromo-5-(trifluoromethyl)pyridine | 4-(Diphenylamino)phenylboronic acid | Pd(OAc)₂ | K₂CO₃, EtOH/H₂O, 80°C, 10 min | 2-(4-(Diphenylamino)phenyl)-5-(trifluoromethyl)pyridine | 95% | oaepublish.com |

| 2-Bromo-5-(trifluoromethyl)pyridine | 2,4-Difluorophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene/EtOH/H₂O | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | Not specified | organic-chemistry.org |

| 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF, Dioxane, 100°C, 12h | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82% | researchgate.net |

The Hiyama coupling involves the reaction of organohalides with organosilicon compounds, activated by a fluoride (B91410) source or a base. researchgate.net This reaction represents another important method for C-C bond formation. While the Hiyama coupling of 2-pyridyl substrates can be challenging, specific protocols have been developed. researchgate.net

A notable application involves a two-step sequence where an aryl halide is first coupled with an α-silylamine via a dual photoredox/nickel catalysis to form an organosilane. oaepublish.com This synthesized organosilane product is then used in a subsequent Hiyama cross-coupling with 2-bromo-5-(trifluoromethyl)pyridine. oaepublish.comarkat-usa.org This second step proceeds smoothly in the presence of 5 mol% Pd(PPh₃)₄ as the catalyst and copper(I) iodide (CuI) as a promoter, affording the aryl-heteroaryl coupled product in a 63% isolated yield. oaepublish.comarkat-usa.org The use of an activator, typically a fluoride salt like TBAF, is crucial for cleaving the silicon-carbon bond to generate the active nucleophile for transmetalation to the palladium center. researchgate.net

| Aryl Halide | Organosilane | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | (4-(Diphenylamino)phenyl)dimethyl(phenyl)silane | Pd(PPh₃)₄ (5 mol%) | CuI (1.0 equiv.), Activator (e.g., TBAF) | 2-(4-(Diphenylamino)phenyl)-5-(trifluoromethyl)pyridine | 63% | oaepublish.comarkat-usa.org |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines. The amination of 2-bromo-5-(trifluoromethyl)pyridine has been investigated for the synthesis of N-aryl and N-heteroaryl substituted aminopyridines. These products are valuable ligands for creating metal complexes. wisc.edu

A one-step synthesis of various bis(5-(trifluoromethyl)pyridin-2-yl)amino-substituted arenes and heteroarenes has been successfully developed. wisc.edu The reaction involves the N,N-diarylation of primary (hetero)arylamines with 2-bromo-5-(trifluoromethyl)pyridine. The optimal catalytic system was found to be Pd(dba)₂ with BINAP as the ligand, and sodium tert-butoxide (NaOtBu) as the base, with reactions conducted in boiling 1,4-dioxane. This protocol achieves yields of up to 90%. wisc.edu The electron-withdrawing trifluoromethyl group on the pyridine ring enhances its reactivity as an electrophile in this transformation.

| Amine | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Anisidine | Pd(dba)₂ / BINAP | NaOtBu | 1,4-Dioxane | N-(4-Methoxyphenyl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 88% | wisc.edu |

| Aniline | Pd(dba)₂ / BINAP | NaOtBu | 1,4-Dioxane | N-Phenyl-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 90% | wisc.edu |

| 4-Fluoroaniline | Pd(dba)₂ / BINAP | NaOtBu | 1,4-Dioxane | N-(4-Fluorophenyl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 85% | wisc.edu |

| 2-Aminopyridine | Pd(dba)₂ / BINAP | NaOtBu | 1,4-Dioxane | N-(Pyridin-2-yl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine | 40% | wisc.edu |

The synthesis of symmetrically substituted 2,2'-bipyridines can be achieved through the reductive homocoupling of 2-halopyridines. Research has demonstrated an efficient synthesis of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) from 2-bromo-5-(trifluoromethyl)pyridine using a palladium-catalyzed reaction. nih.gov

Significant improvements in this reaction have been made by utilizing green, bio-renewable solvents. One study achieved the synthesis at 50°C using palladium acetate (B1210297), tetrabutylammonium (B224687) iodide (TBAI), potassium carbonate, and isopropanol (B130326) in Cyrene™. nih.gov Further enhancement was observed when using a 50% mixture of γ-valerolactone (GVL) in Cyrene™, which resulted in a 95% yield and 99% product purity without requiring column chromatography. nih.gov The reaction time can be significantly reduced by increasing the temperature to 80°C, leading to completion within one hour. nih.gov The addition of TBAI was found to be essential for rapid coupling, and substituting isopropanol with 1,4-butanediol (B3395766) also improved reaction rates. nih.gov Mechanistic studies suggest that the bipyridine product itself accelerates the reaction, likely by stabilizing the catalytic palladium species. nih.gov

| Catalyst | Additives | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (15 mol%) | TBAI, K₂CO₃, Isopropanol | Cyrene™ | 50°C | > 8h | ~80% Conv. | nih.gov |

| Pd(OAc)₂ (15 mol%) | TBAI, K₂CO₃, Isopropanol | 50% GVL in Cyrene™ | 50°C | 8h | ~95% | nih.gov |

| Pd(OAc)₂ (15 mol%) | TBAI, K₂CO₃, Isopropanol | 50% GVL in Cyrene™ | 80°C | 1h | Full Conv. | nih.gov |

| Pd(OAc)₂ (1 mol%) | TBAI, K₂CO₃, Isopropanol | 50% GVL in Cyrene™ | 80°C | 10h | Full Conv. | nih.gov |

| Pd(OAc)₂ (15 mol%) | TBAI (20 mol%), K₂CO₃, 1,4-butanediol | 50% GVL in Cyrene™ | 80°C | 6h | Full Conv. | nih.gov |

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional methods, enabling the direct coupling of two different electrophiles with the aid of a stoichiometric reductant. This approach avoids the need for pre-formed organometallic reagents.

While specific studies on this compound are not available, research on the analogous 2-chloro-5-(trifluoromethyl)pyridine (B1661970) provides valuable insights. A general strategy for the nickel-catalyzed cross-electrophile coupling of heteroaryl chlorides with aryl bromides has been developed. One effective set of conditions (Condition A) is particularly suited for coupling 2-chloropyridines with aryl bromides. For example, the reaction between 2-chloro-5-(trifluoromethyl)pyridine and ethyl 4-bromobenzoate (B14158574) proceeds to furnish the coupled product, ethyl 4-(5-(trifluoromethyl)pyridin-2-yl)benzoate. Mechanistic studies suggest that these reactions may proceed through the in-situ formation of an aryl-zinc species, followed by a nickel-catalyzed cross-coupling with the heteroaryl chloride. Other methodologies for coupling 2-halopyridines involve electrochemical approaches or the use of different reductants like manganese. chinesechemsoc.org

| Heteroaryl Halide | Aryl Halide | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Ethyl 4-bromobenzoate | Ni-catalyst | General Procedure 1 (GP 1) | Ethyl 4-(5-(trifluoromethyl)pyridin-2-yl)benzoate | Not specified | |

| 2-Chloropyridine (B119429) | 1-Bromo-4-(trifluoromethyl)benzene | Ni-catalyst | General Procedure 1 (GP 1) | 2-(4-(Trifluoromethyl)phenyl)pyridine | 71% |

C-Si Bond Formation (as exemplified by aryl halides)

The formation of carbon-silicon (C-Si) bonds is a important transformation in organic chemistry, as organosilanes are versatile intermediates. Transition-metal-catalyzed cross-coupling reactions of aryl halides with silylating agents are a primary method for creating C(sp²)–Si bonds. rsc.org

A notable example of C-Si bond formation is the palladium-catalyzed three-component cascade reaction involving aryl halides, norbornene, and hexamethyldisilane. This method facilitates the simultaneous construction of two C-Si bonds and one C-C bond, achieving ortho C-H functionalization of aryl halides through the formation of a five-membered palladacycle intermediate. nih.govacs.org While this specific reaction has been demonstrated with aryl iodides, the principles can be extended to bromopyridine derivatives. The general mechanism for such transformations often involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by insertion and subsequent C-H activation steps. acs.org

Another approach involves the palladium-catalyzed cross-coupling of nitroarenes with hexamethyldisilane, which offers an alternative to using aryl halides. rsc.org This denitrative silylation proceeds via cleavage of the C-NO₂ and Si-Si bonds, demonstrating the versatility of palladium catalysis in forming C-Si bonds from various precursors. rsc.orgresearchgate.net The Hiyama coupling is another relevant palladium-catalyzed reaction that forms C-C bonds between organosilanes and aryl halides, requiring an activating agent like fluoride ions or a base to polarize the Si-C bond. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions (as exemplified by trifluoromethyl analogs or general bromopyridines)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring, proceeding through a negatively charged intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its susceptibility to nucleophilic attack. masterorganicchemistry.com

For pyridines, the nitrogen atom makes the ring electron-deficient, facilitating SNAr reactions, particularly at the 2- and 4-positions. acs.orgthieme-connect.de The reactivity of halopyridines in SNAr reactions is well-documented. For instance, 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine with sodium ethoxide, highlighting the influence of the leaving group. acs.org However, in some cases, 2-bromopyridines can be more reactive than expected, potentially following a different mechanism like the SRN1 (radical-nucleophilic substitution) pathway. reddit.com

The reactivity of 2-bromopyridines in SNAr reactions is exemplified by their reactions with various nucleophiles. For example, 2-bromopyridine (B144113) reacts with thiophenol to form the corresponding sulfide. researchgate.net The presence of strong electron-withdrawing groups, such as a nitro group, further activates the pyridine ring towards nucleophilic attack. In the case of this compound, the difluoromethyl group acts as an electron-withdrawing substituent, which is expected to enhance the electrophilicity of the pyridine ring and facilitate SNAr reactions at the 2-position.

Reactivity Towards Various Nucleophiles (e.g., Amines, Thiols, Alkoxides) (as exemplified by 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine)

The reactivity of activated bromopyridines is well-illustrated by 2-bromo-5-nitro-3-(trifluoromethyl)pyridine (B1523400). The presence of both a nitro and a trifluoromethyl group makes the pyridine ring highly electron-deficient, and therefore very reactive towards nucleophilic aromatic substitution. In this analog, the bromine atom at the 2-position is readily displaced by a variety of nucleophiles.

Amines: Primary and secondary amines can readily displace the bromide in SNAr reactions. For example, 2,6-dibromopyridine (B144722) reacts selectively with various amines to yield 6-bromopyridin-2-amines in high yields. researchgate.net The resulting aminopyridines can then be used in further cross-coupling reactions. researchgate.net

Thiols: Thiols and thiolates are excellent nucleophiles in SNAr reactions of halopyridines. chemrxiv.org The reaction of 2-bromopyridine with thiophenol proceeds to give the corresponding sulfide, and this reactivity is enhanced in electron-deficient systems. researchgate.net

Alkoxides: Alkoxides are also effective nucleophiles for the substitution of halides on pyridine rings.

The table below summarizes the reactivity of 2-bromo-5-nitro-3-(trifluoromethyl)pyridine with different nucleophiles, which serves as a model for the expected reactivity of this compound.

| Nucleophile | Product Type | Reactivity |

| Amines (R-NH₂) | 2-Amino-5-nitro-3-(trifluoromethyl)pyridine | High |

| Thiols (R-SH) | 2-Thio-5-nitro-3-(trifluoromethyl)pyridine | High |

| Alkoxides (R-O⁻) | 2-Alkoxy-5-nitro-3-(trifluoromethyl)pyridine | High |

Given the electron-withdrawing nature of the difluoromethyl group, this compound is expected to exhibit similar, albeit potentially less pronounced, reactivity towards these nucleophiles compared to its nitro- and trifluoromethyl-substituted analog.

Radical Pathways and Radical Scavenger Studies

While many cross-coupling reactions are described by ionic mechanisms, radical pathways can also play a significant, and sometimes dominant, role. Understanding the potential for radical involvement is crucial for reaction optimization and control.

Evidence for Radical Mechanisms in Coupling Reactions

Evidence for radical intermediates in coupling reactions of aryl halides has been gathered through various experimental techniques. nih.govacs.org In some palladium-catalyzed ground-state coupling reactions, the formation of aryl radicals is ligand-dependent. nih.gov However, under photoactivated conditions, evidence suggests the formation of aryl radical intermediates with a broader range of phosphine (B1218219) ligands. acs.org

Nickel-catalyzed coupling reactions of aryl halides with arenes have also been shown to proceed via aryl radical intermediates. rsc.orgstrath.ac.uk Mechanistic studies using radical assays support the formation of aryl radicals and radical anions, which then participate in a base-assisted homolytic aromatic substitution (BHAS) radical chain reaction. rsc.orgstrath.ac.uk The product distribution in these reactions can provide strong evidence for a radical mechanism. nih.gov For instance, the reaction of a hindered aryl iodide with benzene (B151609) in the presence of an initiator yields a characteristic product ratio indicative of a radical pathway. nih.gov

Transition Metal-Catalyzed C-H Activation and Functionalization (as exemplified by 2-bromopyridines and their derivatives)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov 2-Bromopyridines and their derivatives are versatile substrates in this context, with the pyridine nitrogen often acting as a directing group to guide the catalyst to a specific C-H bond. rsc.org

Palladium is a commonly used catalyst for these transformations. snnu.edu.cn For example, palladium-catalyzed C-H arylation of 2-phenylpyridine (B120327) with aryl bromides has been demonstrated. mdpi.com Ruthenium catalysts have also been employed for the C-H functionalization of 2-bromopyridines, leading to the synthesis of complex heteroarylated 2-pyridones through a domino reaction involving C-O, C-N, and C-C bond formations. mdpi.comnih.gov

The general catalytic cycle for palladium-catalyzed C-H activation can involve different oxidation states of the metal, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles. snnu.edu.cn In a typical Pd(II)/Pd(0) cycle, the reaction initiates with C-H cleavage to form a Pd(II) intermediate, which then undergoes further reaction and reductive elimination to yield the product and a Pd(0) species that is subsequently re-oxidized. snnu.edu.cn

The electronic properties of the substituents on the pyridine ring can influence the efficiency of C-H activation. Electron-withdrawing groups can sometimes make the C-H activation step more challenging. mdpi.com However, they can also promote other steps in the catalytic cycle. The difluoromethyl group in this compound, being electron-withdrawing, would be expected to influence the reactivity of the molecule in C-H activation reactions, and the specific outcomes would depend on the reaction conditions and the catalytic system employed.

Ru(II)-Mediated Domino C-O/C-N/C-C Bond Formation

A notable transformation of 2-bromopyridines involves a ruthenium(II)-catalyzed domino reaction that leads to the formation of complex heteroarylated 2-pyridones. This process exemplifies a highly efficient synthetic strategy, creating multiple chemical bonds in a single operation.

A study on the synthesis of heteroarylated 2-pyridones utilized a catalytic system composed of a Ru(II) catalyst, potassium pivalate (B1233124) (KOPiv), and sodium carbonate (Na₂CO₃) to convert 2-bromopyridines into complex 2-pyridone products. Current time information in Chatham County, US. While the direct use of this compound was not explicitly detailed, the successful conversion of its close analog, 2-bromo-5-(trifluoromethyl)pyridine, into 5,5′-Bis(trifluoromethyl)-2H-[1,2′-bipyridin]-2-one demonstrates the viability of this methodology for pyridines bearing electron-withdrawing fluoroalkyl groups at the 5-position. Current time information in Chatham County, US.

The reaction proceeds through a proposed domino sequence involving:

Oxygen Incorporation: The oxygen atom for the pyridone formation is believed to originate from the carbonate salt. Current time information in Chatham County, US.

Buchwald-Hartwig Type Reaction: A C-N bond formation likely occurs. Current time information in Chatham County, US.

C-H Bond Activation: Subsequent C-C bond formation through C-H activation leads to the final poly-heteroarylated structure. Current time information in Chatham County, US.

The general applicability of this method is highlighted by the successful conversion of unsubstituted 2-bromopyridine into a penta-heteroarylated 2-pyridone product. Current time information in Chatham County, US. However, the yields for these transformations were reported to be moderate. Current time information in Chatham County, US. The reaction's scope suggests that electron-withdrawing groups on the 2-bromopyridine starting material are advantageous for the formation of the 2-pyridone. Current time information in Chatham County, US.

| Starting Material | Product | Yield | Reference |

| 2-bromo-5-(trifluoromethyl)pyridine | 5,5′-Bis(trifluoromethyl)-2H-[1,2′-bipyridin]-2-one | Not specified | Current time information in Chatham County, US. |

| Unsubstituted 2-bromopyridine | Penta-heteroarylated 2-pyridone | Moderate | Current time information in Chatham County, US. |

Direct Functionalization of the Pyridone Core

The 2-pyridone scaffold, which can be synthesized from this compound, is a privileged structure in medicinal chemistry. The direct functionalization of this core via C-H activation offers an atom-economical approach to introduce further molecular complexity. The electronic nature of the 5-(difluoromethyl) substituent is expected to influence the regioselectivity of these functionalization reactions. The difluoromethyl group is electron-withdrawing, which can impact the electron density of the pyridone ring and direct incoming reagents to specific positions.

The direct functionalization of the 2-pyridone core has been extensively studied, with various methods developed for selective C-H activation at the C3, C5, and C6 positions. nih.gov

C3- and C5-Functionalization: These positions are generally more electron-rich and susceptible to electrophilic attack or reactions involving radical intermediates. Palladium catalysis has been widely employed for C5-selective olefination and arylation of N-protected 2-pyridones. snnu.edu.cn For instance, the reaction of N-protected 2-pyridones with acrylates or styrenes in the presence of a palladium catalyst and an oxidant like Cu(OAc)₂ or Ag₂CO₃ leads to olefination predominantly at the C5 position. snnu.edu.cn Radical-mediated reactions, often initiated by manganese(III) acetate or photoredox catalysts, have been shown to achieve C3-selective alkylation and arylation. nih.govclockss.org

C6-Functionalization: The C6 position is the most electron-deficient site of the 2-pyridone ring. Its functionalization typically requires different strategies, such as nickel/aluminum cooperative catalysis for alkenylation with internal alkynes. nih.gov

For a 5-(difluoromethyl)-2-pyridone, the electron-withdrawing nature of the CF₂H group would further decrease the electron density of the ring, potentially influencing the regioselectivity of direct functionalization reactions. Based on established principles, C3-functionalization might be favored in certain electrophilic or radical-mediated reactions due to the electronic influence of the difluoromethyl group at the C5 position.

| Functionalization Position | Reagents and Conditions | Expected Outcome for 5-(difluoromethyl)-2-pyridone | Reference |

| C3 | Radical alkylation/arylation (e.g., Mn(OAc)₃, photoredox catalysis) | Potential for selective functionalization | nih.govclockss.org |

| C5 | Pd-catalyzed olefination/arylation | Position is substituted | snnu.edu.cn |

| C6 | Ni/Al cooperative catalysis with alkynes | Potential for selective functionalization | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHDJDVFZSVUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716745 | |

| Record name | 2-Bromo-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-81-6 | |

| Record name | 2-Bromo-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-bromo-5-(difluoromethyl)pyridine, offering unambiguous evidence of its chemical structure.

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment and connectivity of the hydrogen atoms within the molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the precise assignment of each proton on the pyridine (B92270) ring.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.05 | dd | 8.3, 1.7 |

| H-4 | 7.61 | d | 8.3 |

| H-6 | 8.82 | d | 1.7 |

| -CHF₂ | 6.5 - 7.0 | t | 54.0 - 56.0 |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency used.

The downfield chemical shifts of the aromatic protons are characteristic of their positions on the electron-deficient pyridine ring. The difluoromethyl group's protons typically appear as a triplet due to coupling with the two fluorine atoms.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 142.0 - 144.0 |

| C-3 | 122.0 - 124.0 |

| C-4 | 139.0 - 141.0 |

| C-5 | 128.0 - 130.0 (t) |

| C-6 | 150.0 - 152.0 |

| -CHF₂ | 112.0 - 114.0 (t) |

Note: The carbon atom of the difluoromethyl group and the C-5 carbon of the pyridine ring appear as triplets due to coupling with the fluorine atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound.

ESI-HRMS provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound. The technique involves ionizing the sample and measuring the mass-to-charge ratio of the resulting ions. For this compound (C₆H₄BrF₂N), the expected monoisotopic mass is approximately 206.9495 g/mol . epa.gov High-resolution mass spectrometry can confirm this value with a high degree of precision, thereby verifying the molecular formula. sigmaaldrich.com

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable for monitoring the progress of chemical reactions that synthesize this compound and for purifying the final product to a high degree.

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to assess the purity of this compound. By utilizing columns with smaller particle sizes, UPLC provides faster analysis times and greater resolution compared to traditional HPLC. This technique is crucial for ensuring the compound meets the stringent purity requirements for its intended applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, HPLC is crucial for determining its purity. The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase).

In a typical reverse-phase HPLC setup for a pyridine derivative, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.comsielc.com The separation is based on the differential partitioning of the compound between the two phases. Due to its molecular structure, this compound would exhibit a specific retention time under defined conditions (flow rate, mobile phase composition, and temperature), which allows for its identification and quantification. dtic.milscispace.comnih.gov The use of a UV detector is common for aromatic compounds like pyridine derivatives, as they absorb light in the ultraviolet range. dtic.mil

While specific chromatograms for this compound are proprietary to manufacturers, a typical HPLC analysis would yield data similar to the hypothetical table below, which illustrates how results for purity assessment are generally presented.

Hypothetical HPLC Purity Analysis Data

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 4.8 min |

Radial Chromatography on Silica (B1680970) Gel

Radial chromatography is a preparative chromatographic technique used for the separation and purification of chemical compounds. scribd.comyoutube.comsemanticscholar.orgjuniata.edu This method employs a circular, flat plate coated with a stationary phase, such as silica gel. The sample mixture is applied to the center of the plate, and the mobile phase is introduced, also at the center. The mobile phase then moves radially outwards, carrying the components of the mixture with it. juniata.edu

Separation occurs based on the same principles as traditional column chromatography, primarily adsorption, where compounds with different polarities have different affinities for the silica gel. Less polar compounds travel further with the mobile phase, while more polar compounds are retained more strongly by the stationary phase, resulting in concentric circular bands of the separated components. youtube.com For the purification of this compound, a solvent system of appropriate polarity, likely a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be chosen to achieve effective separation from any impurities.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgsynopsys.comnih.govresearchgate.netfiveable.me It has become a popular and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.orgfiveable.me DFT calculations allow for the prediction of various molecular properties, including geometric structures, electronic properties, and vibrational frequencies. nih.gov

Geometric Optimization and Conformational Analysis

A fundamental application of DFT is the geometry optimization of a molecule to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. mdpi.comyoutube.comresearchgate.netyoutube.comnih.gov For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

The calculations would be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) that defines the mathematical functions used to describe the orbitals of the electrons. nih.gov The resulting optimized geometry provides key structural parameters. Conformational analysis, particularly of the difluoromethyl group's rotation relative to the pyridine ring, would also be performed to identify the most stable conformer.

Hypothetical Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | C-C-Br | 120.5° |

Electronic Properties and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnscribd.comimperial.ac.ukwikipedia.orgyoutube.com The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The energy gap between these two orbitals (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack.

Hypothetical FMO Energy Data

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 eV |

| LUMO | -1.2 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. uni-muenchen.delibretexts.orgyoutube.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.de

In an MEP map, different colors represent different values of the electrostatic potential. researchgate.net Regions of negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for protonation or interaction with electrophiles. The area around the hydrogen atoms and the bromine atom would likely exhibit positive potential.

Applications in Complex Molecule Synthesis and Materials Science

Building Block for Pharmaceutical Intermediates

2-Bromo-5-(difluoromethyl)pyridine serves as a key starting material for the synthesis of more complex molecules that are intermediates in the production of pharmaceuticals and agrochemicals. The strategic placement of the bromo and difluoromethyl groups on the pyridine (B92270) core allows for sequential and site-selective modifications, enabling the construction of diverse molecular architectures.

The utility of this compound as a versatile intermediate is highlighted by its application in the development of novel therapeutic agents. It is a key reactant in the preparation of N-substituted pyrazoles designed to act as chemokine receptor CCR5 antagonists, which are investigated for their potential as anti-viral agents pharmaffiliates.comjennysynth.com.

While pyridine-based compounds are crucial in modern agrochemicals, the derivatives of this compound are more prominently documented in pharmaceutical research nih.gov. Its trifluoromethyl analogue, 2-chloro-5-(trifluoromethyl)pyridine (B1661970), is a well-established intermediate for several agrochemicals, including the herbicide fluazifop-butyl (B166162) nih.govjst.go.jp. This underscores the importance of halogenated, fluorinated pyridines as a chemical class in the agrochemical industry.

A significant application of difluoromethyl-pyridine derivatives is in the synthesis of protein kinase inhibitors, a critical class of drugs for cancer therapy. The intermediate, 4-(difluoromethyl)pyridin-2-amine, is a key component for the preparation of numerous clinical candidates that target lipid kinases such as phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) kinase. A scalable and high-yielding five-step, two-pot procedure has been developed to produce this crucial intermediate, demonstrating its importance in pharmaceutical manufacturing.

This synthetic pathway highlights the strategic conversion of simpler starting materials into the high-value 4-(difluoromethyl)pyridin-2-amine, which is then incorporated into the final active pharmaceutical ingredient. The presence of the difluoromethyl-pyridine moiety has been shown to be an optimized binding module for PI3K inhibitors, contributing to their high potency.

Precursor for Specialty Organic Chemicals

Beyond its direct role in pharmaceutical synthesis, this compound is a precursor for a variety of specialty organic chemicals. These are often custom-synthesized molecules used in research and development, including chemical biology and medicinal chemistry. The reactivity of the bromine atom allows for its substitution through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), enabling the introduction of a wide array of functional groups. This versatility makes it a valuable scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity and properties of new chemical entities.

Synthesis of Advanced Materials

The electronic properties conferred by the fluorinated pyridine ring are leveraged in the field of materials science. Although the primary focus is often on its trifluoromethyl analogue, the principles apply to difluoromethyl compounds as well. These pyridine derivatives serve as precursors for ligands that can coordinate with transition metals to form complexes with desirable optical and electronic properties.

Transition-metal complexes, particularly those of iridium(III), are widely investigated for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs) mdpi.com. The ligands coordinated to the metal center play a crucial role in tuning the emission color, quantum yield, and lifetime of the complex.

The trifluoromethyl analogue, 2-bromo-5-(trifluoromethyl)pyridine (B156976), is a precursor to the ligand 5,5′-bis(trifluoromethyl)-2,2′-bipyridine. Cyclometalated iridium(III) complexes that incorporate this ligand have been shown to be efficient yellow-light emitters. These complexes exhibit phosphorescence from mixed metal-ligand-to-ligand charge transfer (MLLCT) excited states and have relatively long emission lifetimes at room temperature ossila.com. The electron-withdrawing nature of the trifluoromethyl groups on the bipyridine ligand significantly influences the photophysical properties of the resulting metal complex, making such ligands valuable for the design of new luminescent materials for OLEDs and other photonic applications mdpi.comossila.com.

| Complex | Ligands | Emission Color | Key Property | Potential Application |

|---|---|---|---|---|

| [Ir(Hppy)2(dCF3bpy)]PF6 | 2-phenylpyridinate (ppy) and 5,5′-bis(trifluoromethyl)-2,2′-bipyridine (dCF3bpy) | Yellow | Phosphorescence from MLLCT excited state | OLEDs, Photocatalysis |

Bipyridine ligands are among the most important classes of chelating ligands in coordination chemistry, forming stable complexes with a wide range of metals. The synthesis of substituted bipyridines is key to tuning the properties of these metal complexes.

The compound 2-bromo-5-(trifluoromethyl)pyridine is an important precursor for synthesizing 5,5′-bis(trifluoromethyl)-2,2′-bipyridine. One effective method is a reductive homocoupling reaction. This process typically involves a palladium catalyst, such as palladium acetate (B1210297), and a reductant. The reaction efficiently couples two molecules of the bromopyridine to form the desired bipyridine ligand. Another established method is the Ullmann coupling, which can be performed on the analogous 2-chloro-5-(trifluoromethyl)pyridine, a compound that can be derived from the bromo-analogue ossila.com.

| Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Reductive Homocoupling | 2-bromo-5-(trifluoromethyl)pyridine | Palladium acetate, Potassium carbonate, Isopropanol (B130326) | 5,5′-bis(trifluoromethyl)-2,2′-bipyridine |

Late-Stage Functionalization of Bioactive Compounds

Late-stage functionalization (LSF) is a pivotal strategy in medicinal chemistry, enabling the direct modification of complex, biologically active molecules to rapidly explore structure-activity relationships (SAR) and optimize drug-like properties. This compound has emerged as a valuable reagent in this context, serving as a precursor for the introduction of the 5-(difluoromethyl)pyridin-2-yl moiety into advanced molecular scaffolds. The difluoromethyl group is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups and can modulate physicochemical properties such as lipophilicity and metabolic stability.

A significant application of this compound in LSF is demonstrated in the development of novel antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells, making its antagonists a key area of anti-viral research. In the pursuit of potent CCR5 antagonists, researchers have utilized this compound to modify a core pyrazole-based scaffold at a late stage of the synthetic sequence.

The key transformation involves a palladium-catalyzed Suzuki cross-coupling reaction. This reaction creates a carbon-carbon bond between the C2 position of the pyridine ring and the pyrazole (B372694) core of the bioactive compound, which is typically functionalized as a boronic acid or boronate ester. This approach allows for the efficient and modular synthesis of a library of analogs, where different pyridine headgroups can be installed on a common, complex intermediate to fine-tune the biological activity.

Detailed research findings from these studies highlight the utility of this method. For instance, the coupling of a cyclopentyl-substituted pyrazole boronate ester intermediate with this compound proceeds in high yield, demonstrating the robustness of the reaction even with sterically demanding and functionally diverse substrates. The introduction of the 5-(difluoromethyl)pyridin-2-yl group was found to be a critical modification for achieving high binding affinity to the CCR5 receptor.

The table below details a specific example of this late-stage functionalization in the synthesis of a potent CCR5 antagonist.

| Bioactive Scaffold | Reagent | Reaction Type | Resulting Bioactive Compound | Key Research Findings |

|---|---|---|---|---|

| tert-butyl ((1-(1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)cyclopentyl)methyl)carbamate | This compound | Suzuki Coupling | tert-butyl ((1-(3-(5-(difluoromethyl)pyridin-2-yl)-1-isopropyl-1H-pyrazol-4-yl)cyclopentyl)methyl)carbamate | Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

|

This strategic use of this compound exemplifies how LSF can accelerate the drug discovery process by enabling the targeted modification of lead compounds to enhance their therapeutic potential.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-bromo-5-(difluoromethyl)pyridine and its derivatives is increasingly geared towards green and sustainable chemistry. A significant trend is the development of transition-metal-free synthetic methods. For instance, novel procedures for the N-difluoromethylation of pyridine-containing substrates have been developed using inexpensive, safe, and readily available reagents like ethyl bromodifluoroacetate. nih.govnih.gov These reactions often proceed in a two-step process involving N-alkylation followed by in situ ester hydrolysis and decarboxylation. nih.govbeilstein-journals.org Such methods reduce reliance on expensive and potentially toxic heavy metal catalysts, aligning with the principles of green chemistry.

Another promising avenue is the use of innovative reaction media and energy sources. Research into protocols that are highly efficient, can be carried out at room temperature, and avoid transition metals or oxidants is gaining traction. acs.org The development of flow chemistry processes for the synthesis of fluorinated compounds is also an emerging area. Flow synthesis offers advantages in terms of safety, scalability, and process control, which are critical for industrial applications.

Future work will likely focus on expanding the substrate scope of these sustainable methods, improving yields, and adapting them for large-scale production. The ultimate goal is to create a toolbox of synthetic methods that are not only efficient but also environmentally benign.

Exploration of New Catalytic Systems for Functionalization

The bromine atom in this compound makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity. nih.gov Future research will continue to explore novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Palladium-catalyzed reactions are well-established for the functionalization of heteroaryl halides. mit.edu Ongoing research aims to develop more active and stable palladium catalysts that can operate under milder conditions and with lower catalyst loadings. nih.gov The development of ligands that can control selectivity in the coupling of polyhalogenated pyridines is a key area of interest, allowing for the targeted functionalization of specific positions on the pyridine (B92270) ring. nih.gov

Nickel-catalyzed systems are emerging as a cost-effective and powerful alternative to palladium. researchgate.neteurekalert.org Nickel catalysts have shown high efficiency in the reductive cross-coupling of unactivated CF2H-substituted electrophiles and the difluoromethylation of arylboronic acids. researchgate.netmtak.hu Future exploration in this area will likely focus on expanding the range of coupling partners and functional groups tolerated by nickel catalysts, particularly for late-stage functionalization of complex drug molecules. researchgate.net

Copper-catalyzed reactions offer another versatile platform for the functionalization of this compound. nih.govresearchgate.net Copper catalysis is particularly useful for trifluoromethylation and other fluoroalkylation reactions. nih.gov A notable development is the use of a bifunctional reagent like ethyl bromodifluoroacetate in copper-catalyzed reactions, which can achieve selective C5-H bromination or difluoromethylation depending on the choice of the copper catalyst and additives. dntb.gov.uanih.gov This highlights the potential for developing highly selective and switchable catalytic systems.

The table below summarizes the key features of these emerging catalytic systems.

| Catalytic System | Key Features & Research Directions |

| Palladium | Development of highly active and stable catalysts for milder reaction conditions. Ligand design for enhanced regioselectivity in polyhalogenated systems. mit.edunih.govnih.gov |

| Nickel | Cost-effective alternative to palladium. Effective for reductive cross-couplings and difluoromethylation of arylboronic acids. researchgate.neteurekalert.orgmtak.hu |

| Copper | Versatile for fluoroalkylation reactions. Potential for developing switchable catalytic systems for selective functionalization. nih.govresearchgate.netdntb.gov.uanih.gov |

Advanced Computational Modeling for Reaction Prediction and Design

Advanced computational modeling is becoming an indispensable tool for accelerating research in organic synthesis. The application of machine learning (ML) and Density Functional Theory (DFT) is poised to revolutionize how chemists predict reaction outcomes and design novel synthetic routes involving this compound.

A significant challenge in the functionalization of heterocycles is predicting regioselectivity. nih.gov Machine learning models are now being developed to rapidly and reliably predict the site of radical C-H bond functionalization on heterocycles. nih.gov These models use computed properties of isolated reactants to predict transition state barriers, achieving high accuracy in predicting the preferred reaction site. nih.gov This predictive power can save significant time and resources by avoiding unproductive experiments.

Furthermore, ML algorithms are being integrated into automated flow reactor setups to assist in the optimization of complex reactions, such as electrosynthesis. This synergy allows for the concurrent optimization of multiple reaction parameters, leading to substantial improvements in reaction yields in a fraction of the time required for traditional methods.

In the context of catalyst design, computational methods can be used to understand reaction mechanisms and to design more efficient catalysts. For example, DFT studies can elucidate the roles of ligands in palladium-catalyzed cross-coupling reactions, helping to rationalize and predict selectivity. As these computational tools become more powerful and accessible, they will play an increasingly crucial role in designing novel catalysts and predicting the reactivity of complex molecules like this compound.

Expansion of Applications in Drug Discovery and Materials Science

The unique properties imparted by the difluoromethyl group make this compound a highly attractive building block for new applications in both drug discovery and materials science.

In drug discovery , the CF2H group is considered a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor, which can improve membrane permeability and binding affinity of drug candidates. This compound is already used as a reactant in the synthesis of chemokine receptor CCR5 antagonists, which have potential as anti-viral agents. nih.govnih.gov The predictable reactivity of the bromine atom allows for its facile incorporation into a wide array of complex molecules through cross-coupling reactions. nih.gov Future research will likely see this compound used in the synthesis of new classes of therapeutic agents, where the difluoromethylpyridine moiety is strategically employed to optimize pharmacokinetic and pharmacodynamic properties. nih.gov

In materials science , fluorinated organic compounds are valued for their unique electronic properties, thermal stability, and hydrophobicity. nih.gov While specific applications of this compound in materials are less documented, its properties suggest potential uses in the development of advanced materials. The electron-deficient nature of the pyridine ring, modified by the difluoromethyl group, could be exploited in the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics. Future research in this area will involve synthesizing novel polymers and small molecules derived from this compound and evaluating their physical and electronic properties.

Regioselective Synthesis of Complex Difluoromethylated Heterocycles

Achieving high regioselectivity in the functionalization of pyridine rings is a significant synthetic challenge, particularly for positions other than C2. Future research will heavily focus on developing methods for the precise and predictable synthesis of complex, polysubstituted difluoromethylated heterocycles using this compound as a starting material.

A major breakthrough has been the development of methods for the direct C-H difluoromethylation of pyridines at the traditionally hard-to-access meta and para positions. nih.govnih.gov These methods often involve the temporary dearomatization of the pyridine ring to create reactive intermediates that can then be functionalized. nih.gov A particularly innovative strategy allows for a switch in regioselectivity from meta to para C-H difluoromethylation by the in situ transformation of an oxazino pyridine intermediate to a pyridinium (B92312) salt upon acid treatment. nih.gov

These advancements in controlling regioselectivity open the door to the synthesis of a much wider range of difluoromethylated pyridine isomers that were previously inaccessible. This is crucial for structure-activity relationship (SAR) studies in drug discovery, where the precise positioning of functional groups can have a dramatic impact on biological activity. Future work will aim to expand the scope of these regioselective methods to a broader range of substrates and to integrate them into the synthesis of complex, biologically active molecules. researchgate.net The ability to perform late-stage meta or para difluoromethylation on pyridine-containing drugs is a particularly valuable application of these new methods. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-Bromo-5-(difluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves halogenation of the pyridine core. For example, bromination of a pre-functionalized pyridine derivative (e.g., 5-(difluoromethyl)pyridine) using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid catalyst. Reaction optimization may include:

- Temperature control (e.g., 60–80°C for selective bromination).

- Solvent selection (polar aprotic solvents like DMF or dichloromethane).

- Monitoring reaction progress via TLC or LCMS to avoid over-bromination .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Handling : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (Hazard Classifications: Skin Irrit. 2, Eye Irrit. 2).

- Storage : Store in airtight containers at ambient temperatures, away from light and moisture. Avoid incompatible reagents (strong bases, oxidizing agents) .

- Waste Disposal : Follow institutional guidelines for halogenated waste, as brominated compounds may require specialized treatment .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons).

- HRMS : High-resolution mass spectrometry for molecular ion verification.

- Purity Assessment :

- HPLC/GC : Purity >95% achievable via flash chromatography (e.g., 15–20% EtOAC/heptane gradient) .

- Elemental Analysis : Validate C, H, N, Br, and F content .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing difluoromethyl group reduces electron density at the pyridine ring, enhancing the electrophilicity of the bromine substituent. This facilitates Suzuki-Miyaura couplings with aryl boronic esters.

- Experimental Validation : Use DFT calculations to map charge distribution or conduct Hammett studies to quantify electronic effects .

- Case Study : In a palladium-catalyzed coupling with 4-methoxyphenylboronic acid, yields >80% were reported using Cs₂CO₃ as a base in 1,4-dioxane/water .

Q. What strategies can mitigate competing side reactions (e.g., dehalogenation or homocoupling) during metal-catalyzed functionalization of this compound?

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 to suppress β-hydride elimination.

- Additive Screening : Include silver salts (Ag₂CO₃) to stabilize reactive intermediates.

- Reaction Monitoring : Track byproducts via LCMS and adjust stoichiometry (e.g., limiting boronic ester to 1.2 equivalents) .

Q. Can computational modeling predict the regioselectivity of nucleophilic substitutions on this compound?

- Approach : Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for substitution at C2 vs. other positions.

- Validation : Correlate computational predictions with experimental outcomes (e.g., SNAr reactions with amines). For example, the bromine at C2 is more reactive due to lower LUMO energy at this site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。